6-(Pyridin-4-yl)-1,3,5-triazine-2,4(1H,3H)-dione
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Overview
Description
6-(Pyridin-4-yl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyridine and triazine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and catalysis. The presence of nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of pyridine derivatives with triazine precursors. One common method involves the cyclization of pyridine-4-carboxamide with cyanuric chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-yl)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Formation of substituted triazine derivatives with various functional groups attached to the nitrogen atoms.
Scientific Research Applications
6-(Pyridin-4-yl)-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(Pyridin-4-yl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, coordinate with metal ions, or undergo π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: A similar compound with three pyridine rings attached to the triazine core.
4-(4-Pyridyl)-1,2,3-triazole: A triazole derivative with a pyridine ring.
Pyridine-2,6-dicarboxamide: A pyridine derivative with carboxamide groups at positions 2 and 6.
Uniqueness
6-(Pyridin-4-yl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific arrangement of nitrogen atoms and the combination of pyridine and triazine rings. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
61453-05-2 |
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Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-pyridin-4-yl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C8H6N4O2/c13-7-10-6(11-8(14)12-7)5-1-3-9-4-2-5/h1-4H,(H2,10,11,12,13,14) |
InChI Key |
GMDSSSGAYARWSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=O)NC(=O)N2 |
Origin of Product |
United States |
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